Theophylline, 8-(2-aminoethyl)thio-6-thio-

Catalog No.
S14341730
CAS No.
6559-88-2
M.F
C9H13N5OS2
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theophylline, 8-(2-aminoethyl)thio-6-thio-

CAS Number

6559-88-2

Product Name

Theophylline, 8-(2-aminoethyl)thio-6-thio-

IUPAC Name

8-(2-aminoethylsulfanyl)-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

Molecular Formula

C9H13N5OS2

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C9H13N5OS2/c1-13-6-5(7(16)14(2)9(13)15)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12)

InChI Key

OHAMGOXGOKLILR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN

The compound Theophylline, 8-(2-aminoethyl)thio-6-thio- is a derivative of theophylline, a well-known methylxanthine. Theophylline itself is recognized for its role as a bronchodilator, primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural modifications in this derivative suggest potential enhancements in biological activity or specificity. Theophylline is characterized by its ability to inhibit phosphodiesterase and block adenosine receptors, which contributes to its therapeutic effects.

, particularly oxidation and hydrolysis. For instance, hydroxyl radicals can induce oxidative destruction of theophylline, leading to the formation of several intermediate products, including derivatives of uric acids and xanthines. Kinetic studies have shown that the reaction rates vary significantly based on pH levels and the presence of specific radicals. This reactivity profile is vital for understanding its environmental impact and degradation pathways in water treatment systems .

Theophylline exhibits significant biological activity through multiple mechanisms:

  • Bronchodilation: It relaxes smooth muscle in the bronchial airways and pulmonary blood vessels.
  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase types III and IV, it increases intracellular levels of cyclic AMP, leading to relaxation of bronchial muscles.
  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors (A1, A2A, A2B), reducing airway responsiveness to various stimuli .
  • Anti-inflammatory Effects: It activates histone deacetylases, which suppresses inflammatory gene expression, thereby providing additional therapeutic benefits in inflammatory conditions like asthma .

The synthesis of Theophylline derivatives typically involves:

  • Methylation Reactions: Starting from xanthine or similar precursors, methylation can be performed using methyl iodide or dimethyl sulfate.
  • Thioether Formation: The introduction of thio groups can be achieved through nucleophilic substitution reactions involving thiols or thiolates.
  • Aminoethylation: The addition of aminoethyl groups may involve reductive amination or direct alkylation methods using appropriate reagents .

The primary applications of Theophylline include:

  • Respiratory Diseases: Treatment of asthma and COPD due to its bronchodilator properties.
  • Cardiovascular Effects: Its action on adenosine receptors also makes it relevant in certain cardiac conditions.
  • Research: Used in studies exploring phosphodiesterase inhibition and anti-inflammatory mechanisms.

Additionally, ongoing research may uncover new therapeutic uses for modified derivatives like 8-(2-aminoethyl)thio-6-thio-theophylline .

Theophylline interacts with various biological systems:

  • Drug Interactions: It has notable interactions with other medications metabolized by cytochrome P450 enzymes, particularly CYP1A2. Smoking and certain foods can significantly affect its metabolism.
  • Biochemical Pathways: Its effects on histone deacetylases suggest potential interactions with cellular signaling pathways involved in inflammation and immune responses .

Several compounds share structural similarities with Theophylline. Here are some notable examples:

Compound NameStructure TypeUnique Features
Caffeine1,3,7-trimethylxanthineStronger CNS stimulant effects; less anti-inflammatory activity compared to Theophylline.
Theobromine3,7-dimethylxanthinePrimarily found in cocoa; milder stimulant effects; lower potency as a bronchodilator.
AminophyllineA mixture of theophylline and ethylenediamineEnhanced solubility; used for acute asthma attacks.
8-PhenyltheophyllineA modified theophyllinePotent adenosine receptor antagonist; used in research for understanding receptor dynamics.

These compounds highlight the unique position of Theophylline within the methylxanthines due to its balance between stimulant effects and anti-inflammatory properties.

Theophylline, a purine alkaloid derived from Camellia sinensis (tea), has been used clinically since the early 20th century as a diuretic and bronchodilator. Its chemical structure, 1,3-dimethylxanthine, consists of a planar purine ring with methyl groups at positions 1 and 3, oxygen at position 6, and a carbonyl group at position 2. Early modifications focused on enhancing its pharmacokinetic properties, such as solubility and metabolic stability, while reducing side effects like gastrointestinal irritation and cardiac stimulation.

The development of derivatives like 6-thiotheophylline (thio substitution at position 6) marked a shift toward altering electronic properties and hydrogen-bonding capabilities. These modifications aimed to improve receptor binding affinity and enzymatic inhibition profiles. For example, replacing oxygen with sulfur at position 6 reduces water solubility but enhances interactions with hydrophobic regions of biological targets.

Key Historical Milestones

PeriodDevelopmentImpact
1888First extraction from tea leavesEstablished theophylline as a natural xanthine
1902Clinical use as diureticDemonstrated therapeutic potential beyond natural sources
1970sIntroduction of 6-thiotheophyllineEnabled structural modifications for targeted drug design

Rationale for 8-(2-Aminoethyl)thio-6-thio Modification

The 8-(2-aminoethyl)thio-6-thio modification introduces two critical structural features:

  • 6-Thio Substitution: Replaces oxygen with sulfur, altering electronic distribution and hydrogen-bonding capacity.
  • 8-(2-Aminoethyl)thio Group: Introduces a sulfur-linked aminoethyl side chain, potentially enhancing solubility and receptor interactions.

This dual modification addresses limitations of theophylline’s narrow therapeutic index. The 6-thio group reduces oxidation susceptibility and may improve metabolic stability, while the 8-substituent introduces a basic amine for ionic interactions with biological targets.

The aminoethylthio side chain at the C-8 position of theophylline exhibits significant conformational flexibility, which substantially influences the overall molecular behavior and electronic properties of the compound. This flexibility arises from the presence of four rotatable bonds within the aminoethylthio chain, creating multiple possible conformational states that can interconvert under physiological conditions [1] [2].

The conformational landscape of the aminoethylthio substituent is characterized by several key rotational degrees of freedom: the C-8 to sulfur bond, the sulfur to ethyl carbon bond, the ethyl carbon-carbon bond, and the carbon to nitrogen bond. Each of these rotational axes contributes to the overall conformational ensemble of the molecule. Computational studies on related purine derivatives have demonstrated that such flexible side chains can adopt multiple low-energy conformations, with energy barriers between conformers typically ranging from 2-15 kJ/mol [3] [4].

The aminoethylthio chain demonstrates particularly interesting dynamics due to the presence of both sulfur and nitrogen heteroatoms. The sulfur atom, being larger and more polarizable than oxygen, provides enhanced flexibility in the sulfur-carbon bonds while maintaining reasonable rotational barriers. The terminal amino group introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions with other heteroatoms in the molecule [5] [6].

Molecular dynamics simulations on similar aminoethylthio-containing compounds have revealed that the chain preferentially adopts extended conformations in solution, with the amino group oriented away from the purine ring system to minimize steric interactions. However, folded conformations where the amino group approaches the purine ring are also accessible, particularly those stabilized by weak intramolecular interactions [7] [8].

The rotational preferences of the aminoethylthio chain are influenced by several factors: steric hindrance from the purine ring system, electrostatic interactions between the positively charged amino group and the electron-rich purine nitrogen atoms, and solvation effects in aqueous environments. These factors combine to create a complex conformational energy surface with multiple minima separated by relatively low energy barriers [5] [9].

Electronic Effects of Dual Thio Modifications

The dual thio modifications at positions C-6 and C-8 of the theophylline scaffold introduce profound electronic perturbations that significantly alter the molecular electronic structure and reactivity profile. The replacement of oxygen with sulfur at C-6 and the introduction of a thioether linkage at C-8 create a unique electronic environment that differs markedly from the parent theophylline structure [1] [10].

The C-6 thio substitution represents a fundamental alteration to the purine ring electronic structure. Sulfur, being less electronegative than oxygen (2.58 vs 3.44 on the Pauling scale), acts as a stronger electron-donating substituent. This substitution increases the electron density on the purine ring, particularly at positions adjacent to the thio group, enhancing the nucleophilicity of the ring system. The larger atomic radius of sulfur compared to oxygen also introduces subtle geometric changes that can affect π-orbital overlap and resonance stabilization [11] [12].

The thioether linkage at C-8 introduces additional electronic complexity through the sulfur bridge connecting the purine ring to the aminoethyl side chain. This sulfur atom can participate in extended conjugation with the purine π-system, though to a lesser extent than aromatic sulfur substituents. The polarizable nature of the sulfur atom makes it responsive to changes in the electronic environment of both the purine ring and the aminoethyl chain [13] [4].

The combined effect of both thio modifications creates a molecule with significantly altered electronic properties compared to theophylline. The polar surface area increases from 69.3 Ų in theophylline to 139.02 Ų in the target compound, reflecting the additional heteroatoms and their electronic contributions. The LogP value shifts from -0.77 to 1.081, indicating a substantial change in lipophilicity that affects molecular transport and binding properties [1] [12].

Computational studies on similar dual-thio-modified purines have revealed that the electronic effects are not simply additive. The two sulfur modifications exhibit synergistic effects, with the C-6 thio substitution influencing the electronic properties of the C-8 thioether linkage and vice versa. This electronic coupling results in a unique electronic signature that cannot be predicted from the individual effects of each modification [3] [11].

The molecular orbital analysis reveals that the dual thio modifications significantly affect both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO energy typically increases due to the electron-donating nature of sulfur, while the LUMO energy changes depend on the specific electronic coupling between the modifications. These orbital energy changes directly impact the compound's reactivity, photochemical properties, and potential for electronic interactions with biological targets [13] [4].

Comparative Analysis with Parent Theophylline Structure

The structural and electronic comparison between theophylline, 8-(2-aminoethyl)thio-6-thio- and its parent compound theophylline reveals significant differences that fundamentally alter the molecular properties and potential biological activities. The target compound represents a substantial structural elaboration of the theophylline scaffold, with implications for molecular recognition, pharmacokinetics, and mechanism of action [1] [12].

The molecular weight increase from 180.16 g/mol in theophylline to 271.36 g/mol in the target compound represents a 51% increase, primarily due to the addition of the aminoethylthio chain and the sulfur substitution. This molecular weight change places the compound in a different category for drug-like properties, potentially affecting membrane permeability and distribution characteristics [1] [14].

The most striking difference lies in the conformational flexibility profile. Parent theophylline contains no rotatable bonds, making it a rigid, planar molecule with well-defined geometry. In contrast, the target compound possesses four rotatable bonds, all within the aminoethylthio side chain, creating a highly flexible molecule capable of adopting multiple conformational states. This flexibility dramatically alters the compound's behavior in solution and its potential for induced-fit binding to biological targets [5] [6].

The electronic properties show equally dramatic changes. The hydrogen bond donor count increases from 1 to 3, and the hydrogen bond acceptor count doubles from 3 to 6. These changes reflect the addition of the amino group and the sulfur atoms, which can participate in various non-covalent interactions. The polar surface area more than doubles, indicating significantly different solvation and membrane permeability properties [1] [2].

The lipophilicity profile undergoes a complete reversal. Theophylline exhibits a negative LogP value (-0.77), indicating hydrophilic character, while the target compound shows positive LogP (1.081), suggesting enhanced lipophilicity. This change has profound implications for tissue distribution, cellular uptake, and potential for crossing biological membranes [1] [12].

The purine ring aromaticity is maintained in both compounds, but the electron density distribution differs significantly. The dual thio modifications in the target compound create electron-rich regions that are absent in theophylline, potentially leading to different patterns of molecular recognition and binding selectivity. The planar geometry of theophylline contrasts with the three-dimensional structure of the target compound, where the flexible aminoethylthio chain extends into space [3] [4].

The electronic coupling between the purine ring and substituents also differs markedly. In theophylline, the substituents (methyl groups at N-1 and N-3) have minimal electronic coupling with the ring system. In the target compound, the C-6 thio substitution directly participates in ring conjugation, while the C-8 thioether linkage provides a pathway for electronic communication between the ring and the aminoethyl chain [11] [13].

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.05615240 g/mol

Monoisotopic Mass

271.05615240 g/mol

Heavy Atom Count

17

UNII

QH2WV9AI78

Dates

Last modified: 08-10-2024

Explore Compound Types